N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide
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Overview
Description
N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide is an organic compound that belongs to the class of carbazole derivatives. This compound is characterized by the presence of a carbazole moiety substituted with an ethyl group at the nitrogen atom and a fluorophenoxyacetamide group at the 3-position of the carbazole ring. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Synthesis of 9-ethylcarbazole: This can be achieved by alkylation of carbazole with ethyl bromide in the presence of a base such as potassium carbonate.
Bromination of 9-ethylcarbazole: The 3-position of 9-ethylcarbazole can be selectively brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform.
Nucleophilic substitution: The brominated intermediate can then undergo nucleophilic substitution with 3-fluorophenol to form 9-ethyl-3-(3-fluorophenoxy)carbazole.
Amidation: Finally, the acetamide group can be introduced by reacting the intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Carbazole-3,6-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: Carbazole derivatives are known for their optoelectronic properties and can be used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbazole moiety can intercalate into DNA, affecting transcription and replication processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(9-ethylcarbazol-3-yl)-2-(4-fluorophenoxy)acetamide: Similar structure but with a different position of the fluorine atom on the phenoxy ring.
N-(9-ethylcarbazol-3-yl)-2-(3-chlorophenoxy)acetamide: Similar structure but with a chlorine atom instead of fluorine.
N-(9-ethylcarbazol-3-yl)-2-(3-methylphenoxy)acetamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide is unique due to the specific positioning of the fluorine atom on the phenoxy ring, which can influence its electronic properties and biological activity. The presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O2/c1-2-25-20-9-4-3-8-18(20)19-13-16(10-11-21(19)25)24-22(26)14-27-17-7-5-6-15(23)12-17/h3-13H,2,14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCMJGNVHXEVEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC(=CC=C3)F)C4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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